(2,3,5-Trichloropyridin-4-yl)methanol
Overview
Description
(2,3,5-Trichloropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H4Cl3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three chlorine atoms and a hydroxymethyl group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5-Trichloropyridin-4-yl)methanol typically involves the chlorination of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 2,3,5-trichloropyridine with formaldehyde in the presence of a base to yield the desired product. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or distillation. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,3,5-Trichloropyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or modify the pyridine ring.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of 2,3,5-trichloropyridine-4-carboxylic acid.
Reduction: Formation of partially or fully dechlorinated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3,5-Trichloropyridin-4-yl)methanol is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,3,5-Trichloropyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and hydroxymethyl group can participate in various chemical interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trichloropyridine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2,3,5-Trichloropyridin-4-amine: Contains an amino group instead of a hydroxymethyl group, leading to different reactivity and applications.
2,3,5-Trichloropyridin-4-carboxylic acid: Contains a carboxyl group, making it more acidic and suitable for different chemical transformations.
Uniqueness
(2,3,5-Trichloropyridin-4-yl)methanol is unique due to the presence of both chlorine atoms and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
(2,3,5-trichloropyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1,11H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYGPJRHCYGHLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653899 | |
Record name | (2,3,5-Trichloropyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147979-44-9 | |
Record name | (2,3,5-Trichloropyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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